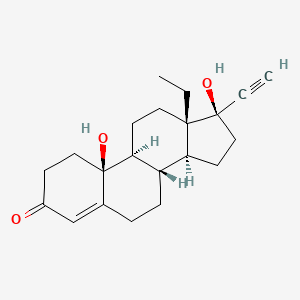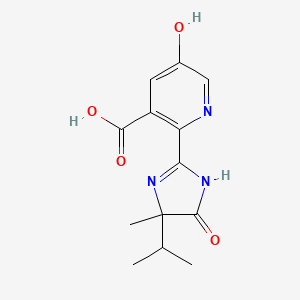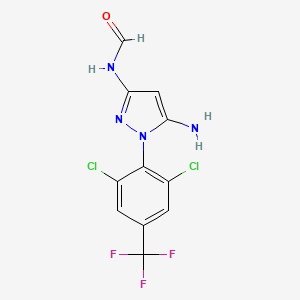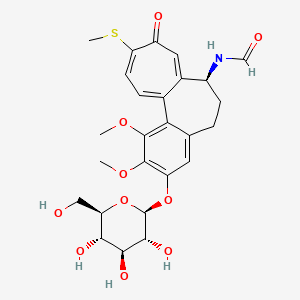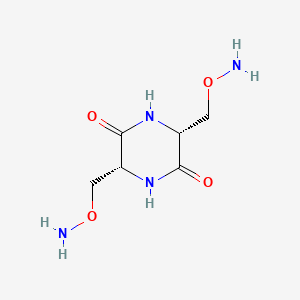
DL-Normetanephrine Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Normetanephrine Sulfate is an impurity of Epinephrine . Epinephrine is a natural neurotransmitter that is released from the adrenal medulla and activates adrenoceptors .
Molecular Structure Analysis
The molecular formula of DL-Normetanephrine Sulfate is C9H13NO6S . The molecular weight is 263.27 g/mol .Physical And Chemical Properties Analysis
DL-Normetanephrine Sulfate has a density of 1.3±0.1 g/cm3 . Its boiling point is 393.8±42.0 °C at 760 mmHg . The compound has a molar refractivity of 49.4±0.3 cm3 .Aplicaciones Científicas De Investigación
Biomarker for Pheochromocytoma and Paraganglioma
DL-Normetanephrine sulfate, a metabolite of norepinephrine, is a biomarker for pheochromocytoma/paraganglioma, rare catecholamine-secreting tumors. The complete deconjugation of sulfated metanephrines, including DL-Normetanephrine, is vital for their quantification in plasma, a process essential for the accurate diagnosis of these conditions (Glauser et al., 2014).
Electrochemical Detection in Clinical Diagnostics
A novel carbon/chitosan electrode paste has been utilized for the sensitive electrochemical detection of DL-Normetanephrine in urine. This development is significant in the clinical diagnosis of pheochromocytoma and demonstrates the potential of DL-Normetanephrine as a biomarker in medical diagnostics (El Khamlichi et al., 2018).
Proficiency Testing in Laboratory Measurements
DL-Normetanephrine is involved in the proficiency testing of laboratories for the accurate measurement of urinary fractionated metanephrines. This ensures the reliability of diagnostic tests for conditions like pheochromocytoma by addressing calibration inaccuracies and standardizing laboratory methodologies (Singh et al., 2005).
Establishing Pediatric Reference Intervals
DL-Normetanephrine plays a role in establishing pediatric age-related reference intervals for the measurement of urinary total fractionated metanephrines. This is crucial in the diagnosis and management of neuroblastoma, emphasizing the importance of DL-Normetanephrine in pediatric diagnostics (Griffin et al., 2011).
Optimization of Hydrolysis Conditions
Research on the hydrolysis conditions of sulfated metanephrines, including DL-Normetanephrine, highlights the importance of controlling urinary pH for efficient and reproducible hydrolysis. This is critical for the accurate quantification of these biomarkers in the diagnosis of pheochromocytoma and other related conditions (Simonin et al., 2012).
Safety And Hazards
Propiedades
Número CAS |
1215-29-8 |
|---|---|
Nombre del producto |
DL-Normetanephrine Sulfate |
Fórmula molecular |
C9H13NO6S |
Peso molecular |
263.27 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenyl hydrogen sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



